3-Ethyl-4-fluorobenzaldehyde 3-Ethyl-4-fluorobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 370867-69-9
VCID: VC3850615
InChI: InChI=1S/C9H9FO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-6H,2H2,1H3
SMILES: CCC1=C(C=CC(=C1)C=O)F
Molecular Formula: C9H9FO
Molecular Weight: 152.16 g/mol

3-Ethyl-4-fluorobenzaldehyde

CAS No.: 370867-69-9

Cat. No.: VC3850615

Molecular Formula: C9H9FO

Molecular Weight: 152.16 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-4-fluorobenzaldehyde - 370867-69-9

Specification

CAS No. 370867-69-9
Molecular Formula C9H9FO
Molecular Weight 152.16 g/mol
IUPAC Name 3-ethyl-4-fluorobenzaldehyde
Standard InChI InChI=1S/C9H9FO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-6H,2H2,1H3
Standard InChI Key PERBLJWTWNTDHV-UHFFFAOYSA-N
SMILES CCC1=C(C=CC(=C1)C=O)F
Canonical SMILES CCC1=C(C=CC(=C1)C=O)F

Introduction

Chemical Identity and Structural Characteristics

3-Ethyl-4-fluorobenzaldehyde is an aromatic aldehyde with the systematic IUPAC name 3-ethyl-4-fluorobenzaldehyde. Its molecular formula is C₉H₉FO, and its structure is defined by three distinct functional groups:

  • A benzene ring serving as the core aromatic framework.

  • An ethyl group (-CH₂CH₃) at the third position, contributing steric bulk and electron-donating effects.

  • A fluorine atom at the fourth position, introducing electronegativity and influencing electronic distribution.

  • A formyl group (-CHO) at the first position, enabling participation in condensation and nucleophilic addition reactions .

The compound’s SMILES notation is CCC1=C(C=CC(=C1)C=O)F, and its InChIKey is PERBLJWTWNTDHV-UHFFFAOYSA-N .

Synthesis and Production Methods

Synthetic Routes

The synthesis of 3-ethyl-4-fluorobenzaldehyde typically involves multi-step functionalization of benzaldehyde derivatives:

  • Fluorination: Introduction of fluorine via electrophilic aromatic substitution (e.g., using HF or F₂ gas) or nucleophilic displacement (e.g., Balz-Schiemann reaction) .

  • Ethylation: Alkylation at the third position using ethylating agents like ethyl bromide in the presence of Lewis acids (e.g., AlCl₃) .

  • Oxidation: Controlled oxidation of corresponding alcohols or methyl groups to form the aldehyde functionality .

A patented method for analogous compounds (e.g., 3-bromo-4-fluorobenzaldehyde) employs zinc bromide as a catalyst during bromination, achieving yields >95% . Adapting this approach, ethylation could be optimized using Friedel-Crafts alkylation under mild conditions (25–65°C) .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and purity:

  • Continuous Flow Reactors: Enhance reaction control and reduce byproducts .

  • Purification Techniques: Distillation and chromatography ensure >95% purity .

  • Catalyst Recycling: Zinc bromide and iodine are recovered from reaction effluents via cation exchange resins .

Physicochemical Properties

While experimental data for 3-ethyl-4-fluorobenzaldehyde remain limited, its properties can be inferred from structural analogs:

PropertyValue/DescriptionSource Compound
Molecular Weight152.16 g/molDirect measurement
Physical StateLiquid at room temperatureSigma-Aldrich
Boiling Point~200–220°C (estimated)Analog: 4-fluorobenzaldehyde
Density~1.15–1.20 g/cm³ (estimated)Analog: 3-fluorobenzaldehyde
Refractive Indexn/a
SolubilitySoluble in organic solvents (e.g., toluene, DCM)AKSci

The ethyl group enhances hydrophobicity compared to non-alkylated fluorobenzaldehydes, impacting solubility and reactivity .

Reactivity and Chemical Behavior

Nucleophilic Aromatic Substitution

The fluorine atom’s electronegativity activates the benzene ring for nucleophilic substitution, particularly at the ortho and para positions. For example:

  • Reaction with amines (e.g., pyrrolidine) yields 4-(pyrrolidin-1-yl)benzaldehyde derivatives .

  • Halogen exchange reactions (e.g., Br⁻ substitution) require catalytic ZnBr₂ or AlCl₃ .

Condensation Reactions

The formyl group participates in Knoevenagel condensations with active methylene compounds (e.g., β-ketonitriles):

  • Example: Reaction with ethyl acetoacetate forms α,β-unsaturated ketones, intermediates in heterocyclic synthesis .

  • Mechanism: Base-catalyzed deprotonation followed by aldol-like condensation .

Oxidation and Reduction

  • Oxidation: Converts the -CHO group to -COOH using KMnO₄ or CrO₃.

  • Reduction: LiAlH₄ reduces -CHO to -CH₂OH, enabling access to benzyl alcohol derivatives.

Applications in Scientific Research

Pharmaceutical Intermediates

3-Ethyl-4-fluorobenzaldehyde serves as a precursor in drug synthesis:

  • Antimicrobial Agents: Derivatives exhibit inhibitory effects against bacterial strains (e.g., E. coli, S. aureus) .

  • Tyrosinase Inhibitors: Fluorinated benzaldehydes show potential in treating hyperpigmentation disorders .

Materials Science

  • Polymer Synthesis: Incorporated into monomers for high-performance polymers with enhanced thermal stability.

  • Liquid Crystals: Fluorine and ethyl groups improve mesophase behavior in display technologies .

Agrochemistry

  • Pesticide Synthesis: Intermediate in fungicides and herbicides due to bioactivity against plant pathogens .

Comparative Analysis with Related Compounds

The ethyl and fluorine substituents confer unique properties compared to analogs:

CompoundMolecular FormulaKey Differences
4-FluorobenzaldehydeC₇H₅FOLacks ethyl group; simpler synthesis
3-Fluorobenzoic AcidC₇H₅FO₂Carboxylic acid group; higher polarity
3-Bromo-4-fluorobenzaldehydeC₇H₄BrFOBromine instead of ethyl; different reactivity

The ethyl group in 3-ethyl-4-fluorobenzaldehyde enhances lipophilicity, making it preferable for drug design targeting lipid-rich tissues .

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